molecular formula C6H4BF3KNO B571921 Potassium trifluoro(4-formylpyridin-3-yl)borate CAS No. 1245906-59-5

Potassium trifluoro(4-formylpyridin-3-yl)borate

Cat. No.: B571921
CAS No.: 1245906-59-5
M. Wt: 213.008
InChI Key: VTEALDPNINADQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-formylpyridin-3-yl)borate can be synthesized through the reaction of 4-formylpyridine with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium hexamethyldisilazide (KHMDS) to facilitate the formation of the borate salt .

Industrial Production Methods

The compound is then purified and crystallized for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-formylpyridin-3-yl)borate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which potassium trifluoro(4-formylpyridin-3-yl)borate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates facilitate the formation of new bonds, particularly carbon-carbon bonds, through processes such as cross-coupling reactions. The molecular targets and pathways involved are primarily related to its role as a boron-based reagent in organic synthesis .

Properties

IUPAC Name

potassium;trifluoro-(4-formylpyridin-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3NO.K/c8-7(9,10)6-3-11-2-1-5(6)4-12;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEALDPNINADQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CN=C1)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726244
Record name Potassium trifluoro(4-formylpyridin-3-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-59-5
Record name Borate(1-), trifluoro(4-formyl-3-pyridinyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245906-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(4-formylpyridin-3-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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